5-(2-hydroxy-2-methylpropyl)thiophene-2-carboxylic acid
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Overview
Description
5-(2-Hydroxy-2-methylpropyl)thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a carboxylic acid group at the second position of the thiophene ring and a 2-hydroxy-2-methylpropyl group at the fifth position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-(2-hydroxy-2-methylpropyl)thiophene-2-carboxylic acid involves the reaction of thiophene-2-carboxylic acid with 2-hydroxy-2-methylpropanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of thiophene derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application. Common industrial methods include catalytic hydrogenation, Friedel-Crafts acylation, and various condensation reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives. Halogenation, nitration, and sulfonation are typical examples.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry: Thiophene derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are used in various coupling reactions, such as Suzuki-Miyaura and Stille couplings .
Biology and Medicine: Thiophene derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They are used in the development of pharmaceuticals and as probes in biological research .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes. They play a crucial role in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-2-methylpropyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein and lead to therapeutic effects .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the 2-hydroxy-2-methylpropyl group, making it less hydrophilic.
5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of the 2-hydroxy-2-methylpropyl group, affecting its solubility and reactivity.
2-Hydroxythiophene-3-carboxylic acid: The position of the hydroxy and carboxylic acid groups differs, leading to variations in chemical behavior and applications.
Uniqueness: 5-(2-Hydroxy-2-methylpropyl)thiophene-2-carboxylic acid is unique due to the presence of both a hydroxy group and a bulky 2-methylpropyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
74965-80-3 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-(2-hydroxy-2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-9(2,12)5-6-3-4-7(13-6)8(10)11/h3-4,12H,5H2,1-2H3,(H,10,11) |
InChI Key |
GACGOYYBOFRKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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